molecular formula C6H7Cl3O B12649880 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane CAS No. 71648-20-9

1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane

Cat. No.: B12649880
CAS No.: 71648-20-9
M. Wt: 201.5 g/mol
InChI Key: AIPINVBKJYKCOI-UHFFFAOYSA-N
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Description

1,5,5-Trichloro-7-oxabicyclo[410]heptane is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of three chlorine atoms and an oxygen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chlorine and oxygen sources under controlled conditions. One common method includes the chlorination of cyclohexene followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and epoxidation processes, utilizing specialized reactors and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its chlorine and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved often include nucleophilic attack on the chlorine atoms or the epoxide ring, leading to ring-opening or substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane is unique due to its specific arrangement of chlorine and oxygen atoms within the bicyclic framework.

Properties

CAS No.

71648-20-9

Molecular Formula

C6H7Cl3O

Molecular Weight

201.5 g/mol

IUPAC Name

1,5,5-trichloro-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H7Cl3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2

InChI Key

AIPINVBKJYKCOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(O2)C(C1)(Cl)Cl)Cl

Origin of Product

United States

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